molecular formula C8H10Br2ClN B6278311 [(2,6-dibromophenyl)methyl](methyl)amine hydrochloride CAS No. 2825008-19-1

[(2,6-dibromophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6278311
CAS No.: 2825008-19-1
M. Wt: 315.4
InChI Key:
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Description

(2,6-Dibromophenyl)methylamine hydrochloride is a chemical compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a methylamine group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dibromophenyl)methylamine hydrochloride typically involves the bromination of a phenylmethylamine precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The process can be carried out under controlled temperatures to ensure the selective bromination at the 2 and 6 positions on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of (2,6-dibromophenyl)methylamine hydrochloride may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dibromophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2,6-Dibromophenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,6-dibromophenyl)methylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methylamine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dibromophenyl)methylamine hydrochloride: Similar structure but with bromine atoms at the 2 and 5 positions.

    (2,4-Dibromophenyl)methylamine hydrochloride: Bromine atoms at the 2 and 4 positions.

    (3,5-Dibromophenyl)methylamine hydrochloride: Bromine atoms at the 3 and 5 positions.

Uniqueness

(2,6-Dibromophenyl)methylamine hydrochloride is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and applications compared to its isomers.

Properties

CAS No.

2825008-19-1

Molecular Formula

C8H10Br2ClN

Molecular Weight

315.4

Purity

95

Origin of Product

United States

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